molecular formula C15H16N2O3S B5847480 N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide

N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide

Cat. No.: B5847480
M. Wt: 304.4 g/mol
InChI Key: HWEXCHIMBJAENN-UHFFFAOYSA-N
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Description

N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DAPH or DAPH-12 and has been synthesized using various methods.

Scientific Research Applications

N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide has been studied for its potential therapeutic applications. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

Mechanism of Action

The mechanism of action of N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and beta-amyloid plaque formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the formation of beta-amyloid plaques in the brain. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide in lab experiments include its potential therapeutic applications and its ability to inhibit cancer cell growth and beta-amyloid plaque formation. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it works at the molecular level. Additionally, future studies could focus on developing more efficient and effective synthesis methods for this compound.

Synthesis Methods

The synthesis of N'-[2-(2,4-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide has been achieved using various methods. One of the most common methods involves the reaction of 2,4-dimethylphenol with acetic anhydride to form 2-(2,4-dimethylphenoxy)acetic acid. This acid is then reacted with thiosemicarbazide to form this compound. Other methods involve the use of different starting materials and reaction conditions.

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenoxy)acetyl]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-5-6-12(11(2)8-10)20-9-14(18)16-17-15(19)13-4-3-7-21-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEXCHIMBJAENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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